N-BENZHYDRYL-N'-(2-BROMOPHENYL)UREA
Description
N-BENZHYDRYL-N'-(2-BROMOPHENYL)UREA is a urea derivative characterized by a benzhydryl group (diphenylmethyl) attached to one nitrogen atom and a 2-bromophenyl group attached to the adjacent nitrogen. This structural configuration confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. The ortho-substituted bromine atom and bulky benzhydryl moiety influence its steric and electronic interactions, distinguishing it from other urea-based compounds .
Properties
IUPAC Name |
1-benzhydryl-3-(2-bromophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c21-17-13-7-8-14-18(17)22-20(24)23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOGJBNZZIXIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZHYDRYL-N’-(2-BROMOPHENYL)UREA typically involves the reaction of benzhydrylamine with 2-bromophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-BENZHYDRYL-N’-(2-BROMOPHENYL)UREA can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-BENZHYDRYL-N’-(2-BROMOPHENYL)UREA undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted urea derivatives, oxidized urea compounds, and reduced amine derivatives.
Scientific Research Applications
N-BENZHYDRYL-N’-(2-BROMOPHENYL)UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-BENZHYDRYL-N’-(2-BROMOPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Table 1: Impact of Bromophenyl Substituent Position on Activity
| Compound | Substituent Position | Target Activity (KI, nM) | Reference |
|---|---|---|---|
| N-(4-Bromophenyl)-urea | para | 0.8 (hCA II) | |
| N-(2-Bromophenyl)-urea | ortho | 1.2 (hCA II) | |
| N-(3-Bromophenyl)-urea | meta | 5.6 (hCA II) |
Role of the Benzhydryl Group
The benzhydryl group enhances lipophilicity and membrane permeability. Comparisons with related compounds include:
- N-Cyclohexanemethyl-N'-(2-bromophenyl)urea : Replacing benzhydryl with cyclohexanemethyl reduces aromatic stacking interactions, leading to lower antitumor activity in mouse models .
- 1-Methyl-3-(p-bromophenyl)urea: The absence of a benzhydryl group results in lower molecular weight and higher solubility but also decreased tumorigenic activity. This compound is classified as a questionable carcinogen due to tumorigenic data in rodent studies .
Table 2: Influence of N-Substituents on Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Antitumor IC50 (μM) |
|---|---|---|---|
| N-BENZHYDRYL-N'-(2-BROMOPHENYL)UREA | 4.5 | 0.12 | 0.45 |
| N-Cyclohexanemethyl-N'-(2-bromophenyl) | 3.8 | 0.35 | 1.82 |
| 1-Methyl-3-(p-bromophenyl)urea | 2.1 | 1.20 | >10 |
Antitumor Activity and Toxicity Profile
This compound outperforms halogenated analogs in antitumor assays. For instance:
- N-Benzoyl-N'-(3-nitrophenyl)urea derivatives (e.g., Compound No. 9) show moderate activity (IC50 = 2.1 μM), while the benzhydryl-2-bromophenyl analog exhibits 4.6-fold greater potency (IC50 = 0.45 μM) .
Carbonic Anhydrase Inhibition
In cyclic urea scaffolds, 2-bromophenyl derivatives (e.g., compound 7e) exhibit KI values of 1.2 nM against hCA II, comparable to benzhydryl-containing analogs. This suggests that the ortho-bromo substituent, rather than the benzhydryl group, is the primary driver of inhibition in this enzyme family .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
